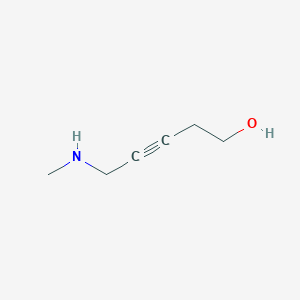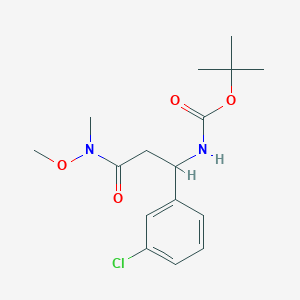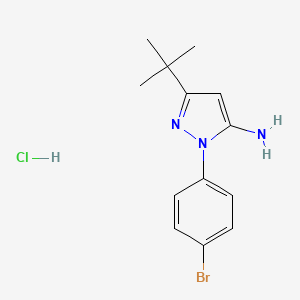![molecular formula C11H12N2O3 B15243886 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid](/img/structure/B15243886.png)
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moietyThe presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its biological activity and makes it a versatile building block for the synthesis of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-oxopyrrolidine. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the amino group of 4-aminobenzoic acid and the carbonyl group of 2-oxopyrrolidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The benzoic acid moiety can participate in additional interactions, such as π-π stacking with aromatic residues in proteins . These interactions can modulate the function of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid: Similar structure but with different substitution patterns.
4-[(2R)-2-(aminomethyl)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-[(1-ethylpropyl)amino]benzoic acid: Another derivative with additional functional groups.
Uniqueness
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid is unique due to its specific combination of the pyrrolidine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-[(2-oxopyrrolidin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10-9(5-6-12-10)13-8-3-1-7(2-4-8)11(15)16/h1-4,9,13H,5-6H2,(H,12,14)(H,15,16) |
InChI Key |
WENGAMBTEGLUFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15243862.png)






